molecular formula C8H8INO B12842903 2-Iodo-6-methylbenzamide

2-Iodo-6-methylbenzamide

Cat. No.: B12842903
M. Wt: 261.06 g/mol
InChI Key: NTNHZUGQVBGQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-6-methylbenzamide is an organic compound with the molecular formula C8H8INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the second position and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methylbenzamide typically involves the iodination of 6-methylbenzamide. One common method is the C-H iodination of aromatic amides using iodine (I2) in the presence of a catalyst such as cobalt(II) acetate (Co(OAc)2) and a base like potassium trifluoromethanesulfonate (KOTf). The reaction is carried out in a solvent such as dichloroethane (DCE) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-6-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-phenyl-6-methylbenzamide.

Mechanism of Action

The mechanism of action of 2-Iodo-6-methylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The iodine atom’s electron-withdrawing properties enhance the compound’s ability to form stable interactions with proteins and other biomolecules . Additionally, its aromatic structure allows for π-π stacking interactions, further stabilizing these complexes.

Comparison with Similar Compounds

Uniqueness: 2-Iodo-6-methylbenzamide is unique due to the presence of both an iodine atom and a methyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound in synthetic chemistry. Its ability to participate in a wide range of reactions and form stable complexes with biological molecules sets it apart from other benzamide derivatives.

Properties

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

IUPAC Name

2-iodo-6-methylbenzamide

InChI

InChI=1S/C8H8INO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11)

InChI Key

NTNHZUGQVBGQQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)I)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.